molecular formula C13H15NO4 B11866969 ethyl 4,6-dimethoxy-1H-indole-2-carboxylate

ethyl 4,6-dimethoxy-1H-indole-2-carboxylate

Cat. No.: B11866969
M. Wt: 249.26 g/mol
InChI Key: JRXZSKTUWPXDKZ-UHFFFAOYSA-N
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Description

Ethyl 4,6-dimethoxy-1H-indole-2-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . This compound, specifically, is characterized by its ethyl ester group at the 2-position and methoxy groups at the 4 and 6 positions on the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,6-dimethoxy-1H-indole-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule, such as a substituted phenylhydrazine, with an appropriate ester . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

For example, the reaction of 4,6-dimethoxyphenylhydrazine with ethyl acetoacetate in the presence of an acid catalyst can yield this compound . The reaction is typically carried out in a solvent such as ethanol or toluene, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-dimethoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 5.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups onto the indole ring.

Mechanism of Action

The mechanism of action of ethyl 4,6-dimethoxy-1H-indole-2-carboxylate and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

Ethyl 4,6-dimethoxy-1H-indole-2-carboxylate can be compared with other similar compounds, such as:

These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

ethyl 4,6-dimethoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-4-18-13(15)11-7-9-10(14-11)5-8(16-2)6-12(9)17-3/h5-7,14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXZSKTUWPXDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(C=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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